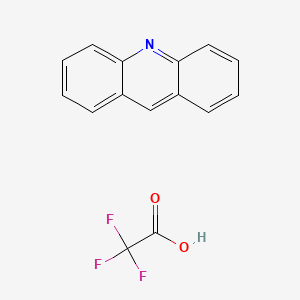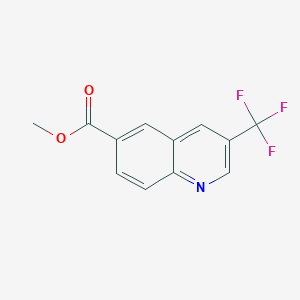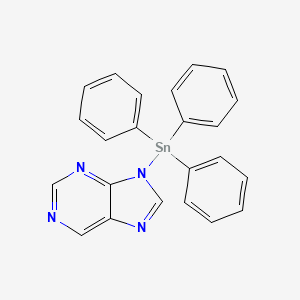
9-(Triphenylstannyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Triphenylstannyl)-9H-purine is an organotin compound that features a purine ring substituted with a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The incorporation of a triphenylstannyl group into the purine structure imparts unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triphenylstannyl)-9H-purine typically involves the stannylation of a purine derivative. One common method is the reaction of a halogenated purine with triphenylstannyl lithium or triphenylstannyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl reagent. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Triphenylstannyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The stannyl group can be oxidized to form stannic derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents). Reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include halogenated purines or other substituted purines.
Oxidation Reactions: Products include stannic derivatives of the purine compound.
Coupling Reactions: Products include biaryl or diaryl purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Triphenylstannyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 9-(Triphenylstannyl)-9H-purine depends on its specific application. In coupling reactions, the triphenylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The purine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Trimethylstannyl)-9H-purine: Similar structure but with a trimethylstannyl group instead of a triphenylstannyl group.
9-(Tributylstannyl)-9H-purine: Contains a tributylstannyl group, offering different steric and electronic properties.
9-(Triphenylsilyl)-9H-purine: Features a triphenylsilyl group, providing a comparison of tin versus silicon substitution.
Uniqueness
9-(Triphenylstannyl)-9H-purine is unique due to the presence of the bulky triphenylstannyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in coupling reactions and as a precursor for the synthesis of complex organic molecules. The triphenylstannyl group also enhances the compound’s stability and reactivity compared to smaller stannyl groups.
Eigenschaften
CAS-Nummer |
19452-17-6 |
|---|---|
Molekularformel |
C23H18N4Sn |
Molekulargewicht |
469.1 g/mol |
IUPAC-Name |
triphenyl(purin-9-yl)stannane |
InChI |
InChI=1S/3C6H5.C5H3N4.Sn/c3*1-2-4-6-5-3-1;1-4-5(8-2-6-1)9-3-7-4;/h3*1-5H;1-3H;/q;;;-1;+1 |
InChI-Schlüssel |
MTCHVHDUJOHXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CN=CN=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


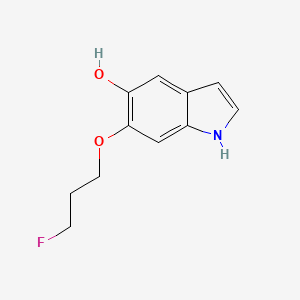

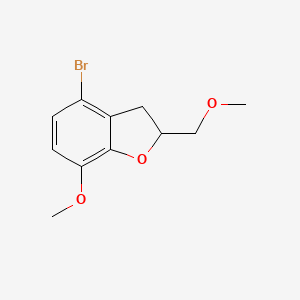

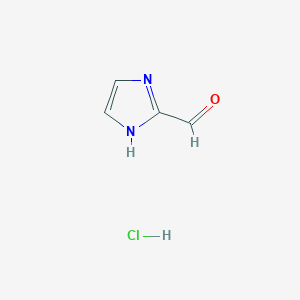
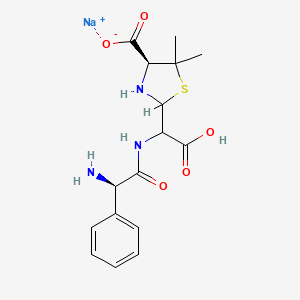
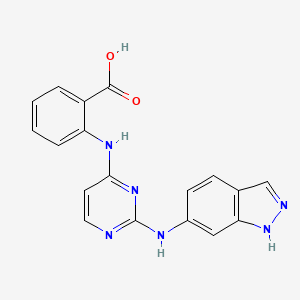
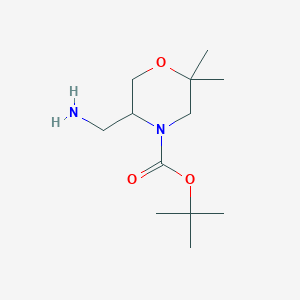
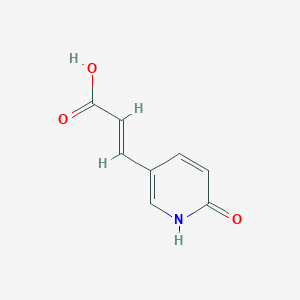
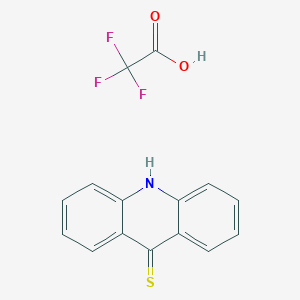
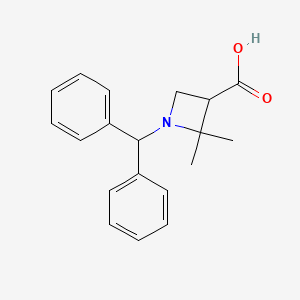
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
